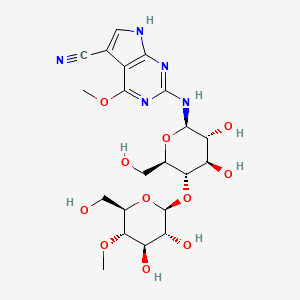
Dapiramicin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dapiramicin B is a natural product found in Micromonospora with data available.
Applications De Recherche Scientifique
Total Synthesis of Dapiramicin B
This compound is a nucleoside antibiotic with a distinctive N-glycoside linkage. The first total synthesis of this compound has been achieved through a palladium-catalyzed coupling reaction, demonstrating its potential for medicinal use and further chemical exploration (Ohno et al., 2006).
Cancer Stem Cell Reduction
The reduction of cancer stem cells, known to contribute to chemoresistance, is a key target in cancer therapy. Research involving anti-inflammatory combinatorial treatment (DA) using doxorubicin and aspirin has shown promising results. This approach significantly decreased the proportion of cancer stem cells and colony-forming ability, suggesting a potential application of this compound or its derivatives in cancer treatment strategies (Khoo et al., 2019).
Signaling Pathways Activated by Daunorubicin
Daunorubicin, a compound related to this compound, activates multiple signaling events in acute nonlymphocytic leukemia treatment. These signaling events, regulated by various lipid products and oncogenes, provide insights into the cellular response to this compound and its potential application in leukemia treatment (Laurent & Jaffrézou, 2001).
Cathelicidin Peptides in Cystic Fibrosis
Research on cathelicidin peptides, which display significant antimicrobial properties, has relevance to this compound due to its potential antimicrobial applications. These peptides show efficacy against antibiotic-resistant pathogens, hinting at the possible use of this compound in treating resistant bacterial infections, particularly in cystic fibrosis (Saiman et al., 2001).
Adverse Events Prediction in Gene Expression
Exploring gene expression profiles in response to drug treatments can help predict potential adverse events, which is crucial for the safe application of new drugs like this compound. Understanding the genetic response to such treatments can guide the development of this compound, ensuring its efficacy and safety (Ulrich-Merzenich et al., 2012).
Genome Analysis in Daptomycin Resistance
Investigating genomic changes in response to antibiotics can inform the development of this compound, particularly in addressing drug resistance. Understanding genetic factors that contribute to resistance can guide modifications in this compound’s structure or administration to overcome similar challenges (Díaz et al., 2014).
Cardiotoxicity Management in Chemotherapy
The management of cardiotoxicity in chemotherapy, particularly with drugs like doxorubicin, is a significant concern. Insights gained from these studies can be applied to this compound, particularly if it shows similar cardiotoxic profiles, to improve safety profiles in clinical applications (Chacko et al., 2015).
Propriétés
Numéro CAS |
90044-18-1 |
|---|---|
Formule moléculaire |
C21H29N5O11 |
Poids moléculaire |
527.5 g/mol |
Nom IUPAC |
2-[[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C21H29N5O11/c1-33-15-8(5-27)36-20(14(32)12(15)30)37-16-9(6-28)35-19(13(31)11(16)29)26-21-24-17-10(18(25-21)34-2)7(3-22)4-23-17/h4,8-9,11-16,19-20,27-32H,5-6H2,1-2H3,(H2,23,24,25,26)/t8-,9-,11-,12-,13-,14-,15-,16-,19-,20+/m1/s1 |
Clé InChI |
CNAGQZVMYBWWLN-LSIARSKGSA-N |
SMILES isomérique |
CO[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)NC3=NC4=C(C(=CN4)C#N)C(=N3)OC)CO)CO |
SMILES |
COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)NC3=NC4=C(C(=CN4)C#N)C(=N3)OC)CO)CO |
SMILES canonique |
COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)NC3=NC4=C(C(=CN4)C#N)C(=N3)OC)CO)CO |
Autres numéros CAS |
90044-18-1 |
Synonymes |
dapiramicin B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



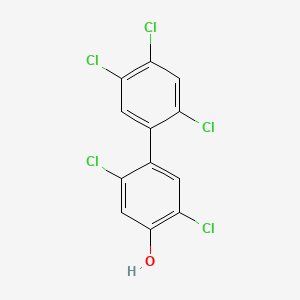
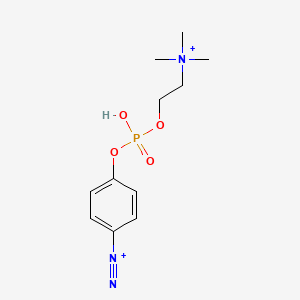
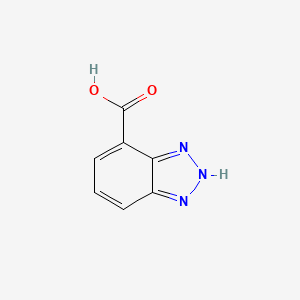
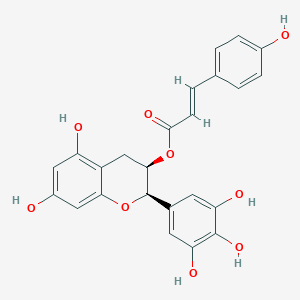
![4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(3-ethylphenyl)benzamide](/img/structure/B1236235.png)
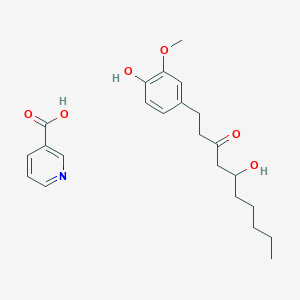
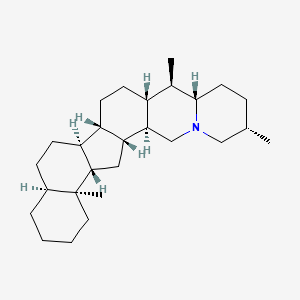
![(1R,2S,4R,5R,8R,9S,11S)-2-[[(3aR,4R,6R,7aS)-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1236240.png)
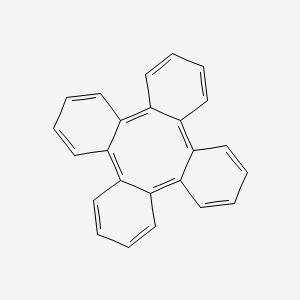

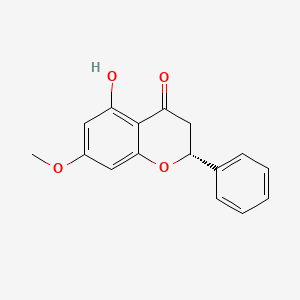
![Ethyl (41R,13AS)-13A-ethyl-2,3,41,5,6,13A-hexahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B1236246.png)

